Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Biological Activity
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. Its complex structure features a fused ring system that combines thiophene and pyridazine moieties, along with functional groups such as methoxy and acetamido. These characteristics enhance its chemical reactivity and potential biological activity, making it a significant subject in medicinal chemistry and pharmacology.
This compound has been identified as a potential modulator of adenosine A1 receptors , which are crucial in various physiological processes, including cardiovascular function and neuroprotection. The modulation of these receptors may lead to therapeutic effects in conditions such as heart disease and neurodegenerative disorders.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon cancer cells. The unique structural features contribute to its interaction with biological targets, suggesting potential applications in cancer therapy.
Enzyme Inhibition
Additionally, studies have shown that this compound may function as an acetylcholinesterase inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer's. The ability to inhibit this enzyme can help in slowing neurodegeneration by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Case Studies
- Adenosine A1 Receptor Modulation : In vitro studies demonstrated that this compound effectively modulates adenosine A1 receptors, leading to reduced myocardial ischemia in animal models.
- Anticancer Activity : A study involving various cancer cell lines revealed that the compound significantly inhibits cell proliferation in colon cancer cells with an IC50 value indicating high potency compared to standard chemotherapeutics.
- Neuroprotective Effects : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing apoptosis and oxidative damage, suggesting its potential use as a neuroprotective agent .
Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methoxy group, acetamido group | Modulator of adenosine A1 receptors; anticancer activity |
Ethyl 3-(4-fluorophenyl)-5-(2-naphthalen-1-ylacetamido)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | Fluorophenyl group | Anticancer activity |
Ethyl 2-(3-methoxyphenyl)-5-oxo-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylate | Anilino group | Potential herbicidal activity |
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Adenosine A1 receptor modulation | Effective modulation leading to reduced myocardial ischemia |
Anticancer activity | Significant inhibition of colon cancer cell proliferation |
Neuroprotective effects | Reduction of oxidative stress and apoptosis in neuronal cells |
Properties
IUPAC Name |
ethyl 5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-32-24(30)21-18-14-33-22(25-19(28)13-15-9-11-17(31-2)12-10-15)20(18)23(29)27(26-21)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRBNBWDSFGLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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